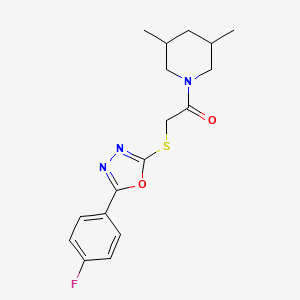
1-(3,5-Dimethylpiperidin-1-yl)-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,5-Dimethylpiperidin-1-yl)-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a synthetic organic compound that features a piperidine ring substituted with dimethyl groups, a fluorophenyl group, and an oxadiazole ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,5-dimethylpiperidine, 4-fluorobenzoyl chloride, and 1,3,4-oxadiazole derivatives.
Step-by-Step Synthesis:
Reaction Conditions: These reactions often require controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents like dichloromethane or dimethylformamide.
Industrial Production Methods:
Scale-Up Considerations: Industrial production would involve optimizing the reaction conditions for larger scales, ensuring high yield and purity. This might include continuous flow synthesis techniques and the use of automated reactors.
Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the fluorophenyl group, potentially altering the electronic properties of the compound.
Substitution: The piperidine ring and the fluorophenyl group can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., base or acid catalysis).
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced oxadiazole derivatives and defluorinated products.
Substitution Products: Various substituted piperidine and fluorophenyl derivatives.
Chemistry:
Ligand Design: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology and Medicine:
Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders or as an antimicrobial agent.
Biological Probes: Used in the development of fluorescent probes for imaging and diagnostic applications.
Industry:
Material Science:
Agriculture: Explored as a component in agrochemicals for pest control.
Molecular Targets and Pathways:
Binding Sites: The compound may interact with specific receptors or enzymes, modulating their activity.
Pathways: It can influence various biochemical pathways, depending on its structural features and functional groups.
Mechanism:
Receptor Interaction: Binding to neurotransmitter receptors, altering signal transduction.
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
- 1-(3,5-Dimethylpiperidin-1-yl)-2-(4-fluorophenyl)ethanone
- 1-(3,5-Dimethylpiperidin-1-yl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)thioethanone
Uniqueness:
- Structural Features: The combination of the piperidine ring, fluorophenyl group, and oxadiazole ring is unique, providing distinct electronic and steric properties.
- Functional Applications: Its specific structure allows for unique interactions in biological systems and material applications, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of 1-(3,5-Dimethylpiperidin-1-yl)-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2S/c1-11-7-12(2)9-21(8-11)15(22)10-24-17-20-19-16(23-17)13-3-5-14(18)6-4-13/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTANHWPWXJYNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














